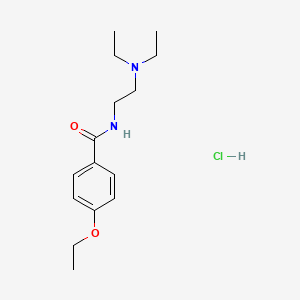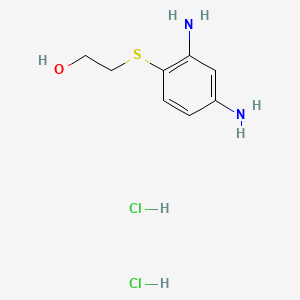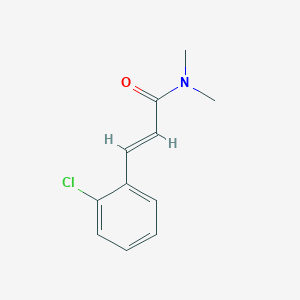
3-Methyl-4-nitro-5-styrylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-nitro-5-styrylisoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a nitro group and a styryl moiety
準備方法
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 3-methyl-4-nitro-5-styrylisoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst. This method is not only clean and simple but also eco-friendly, providing excellent yields and allowing the catalyst to be reused up to four times without loss of efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar green chemistry principles. The use of solid nano-titania as a catalyst ensures that the process remains sustainable and cost-effective, minimizing environmental impact.
化学反応の分析
Types of Reactions: 3-Methyl-4-nitro-5-styrylisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-methyl-4-amino-5-styrylisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
3-Methyl-4-nitro-5-styrylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism by which 3-methyl-4-nitro-5-styrylisoxazole exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the styryl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
- 3-Methyl-4-nitro-5-phenylisoxazole
- 3-Methyl-4-nitro-5-vinylisoxazole
- 3-Methyl-4-nitro-5-ethynylisoxazole
Comparison: 3-Methyl-4-nitro-5-styrylisoxazole stands out due to its unique combination of a nitro group and a styryl moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChIキー |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
異性体SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
正規SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)


![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)




![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
